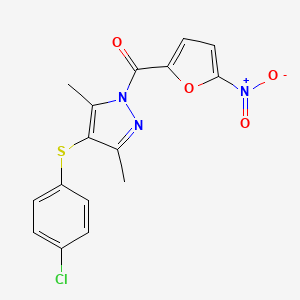

(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone

Description

BenchChem offers high-quality (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(5-nitrofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c1-9-15(25-12-5-3-11(17)4-6-12)10(2)19(18-9)16(21)13-7-8-14(24-13)20(22)23/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOFUJWINPEZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=C(O2)[N+](=O)[O-])C)SC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure, which is a part of this compound, are known to exhibit multidirectional biological activity. They have been shown to have significant antibacterial activity.

Mode of Action

It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.

Biochemical Pathways

Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.

Biological Activity

Overview

The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone is a synthetic organic molecule that belongs to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure

The structure of the compound can be summarized as follows:

- Molecular Formula : C17H15ClN3O3S

- Molecular Weight : 364.84 g/mol

- Key Functional Groups :

- Pyrazole ring

- Chlorophenylthio group

- Nitrofuran moiety

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In studies, compounds similar to the target compound have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The introduction of the chlorophenylthio and nitrofuran groups may enhance these effects due to their electron-withdrawing characteristics.

Anticancer Properties

Pyrazole derivatives are recognized for their potential anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific interaction with kinases or proteases could be a pivotal factor in their anticancer efficacy.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The presence of the nitrofuran group may further contribute to this activity by modulating inflammatory pathways.

The biological activity of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX or kinases, inhibiting their activity.

- Receptor Modulation : Interaction with specific receptors could alter signaling pathways involved in inflammation and cancer progression.

- Electrophilic Attack : The nitrofuran moiety can participate in electrophilic reactions, potentially leading to cellular damage in pathogenic organisms.

Study 1: Antimicrobial Screening

A study evaluated various pyrazole derivatives, including those with chlorophenylthio and nitrofuran groups. Results indicated that these compounds exhibited moderate to strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that the target compound may possess similar antimicrobial properties .

Study 2: Anticancer Activity

In vitro assays demonstrated that pyrazole derivatives effectively inhibited the proliferation of several cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, indicating potential for development as an anticancer agent .

Research Findings Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit kinases associated with cancer progression. One study highlighted a related compound that demonstrated potent inhibitory effects against the AKT2 kinase, which is crucial in glioma malignancy pathways. This compound was effective in inhibiting the growth of glioblastoma cells while showing reduced toxicity towards non-cancerous cells .

Antioxidant and Anti-inflammatory Properties

Molecular docking simulations have shown that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. The computational analysis revealed favorable interactions with biological targets, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases .

Density Functional Theory (DFT) Analysis

The electronic properties of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone have been investigated using DFT calculations. These studies assessed the compound's molecular geometry, charge distribution, and frontier orbital energies, indicating its electrophilic nature and potential as a donor–acceptor system in various chemical reactions .

Non-linear Optical Properties

The compound has also been evaluated for its non-linear optical (NLO) properties through computational methods. The results suggest that it possesses significant hyperpolarizability, making it a candidate for applications in photonic devices and materials science .

Synthetic Routes

The synthesis of (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step processes starting from readily available precursors. The synthetic pathways often include the formation of the pyrazole ring followed by functionalization with nitrofuran moieties .

Characterization Techniques

Characterization of the synthesized compound is performed using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the product .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Inhibitory effects on AKT2 kinase; reduced cytotoxicity towards non-cancerous cells |

| Antioxidant Properties | Excellent antioxidant activity indicated through molecular docking |

| Non-linear Optical Properties | Significant hyperpolarizability; potential for photonic applications |

| Synthesis | Multi-step synthesis from precursors; characterized by NMR and IR spectroscopy |

Q & A

Basic: What are the critical steps in synthesizing (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(5-nitrofuran-2-yl)methanone, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with the 4-chlorophenylthio and 5-nitrofuran groups. Key steps include:

- Thioether formation : Reacting 4-chlorobenzenethiol with a halogenated pyrazole intermediate under controlled temperature (60–80°C) in polar aprotic solvents like DMF .

- Coupling with 5-nitrofuran : Using carbonyl activation reagents (e.g., DCC or EDC) to attach the nitrofuran moiety to the pyrazole-thioether intermediate .

- Monitoring : Thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (3:7) tracks reaction progress. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy confirm intermediate structures by identifying key peaks (e.g., C=O stretch at ~1690 cm⁻¹, aromatic protons at δ 7.5–8.3 ppm) .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound, and what critical data should researchers prioritize?

- ¹H/¹³C NMR : Prioritize signals for the pyrazole methyl groups (δ ~2.5–2.6 ppm), aromatic protons (δ 7.5–8.3 ppm), and the methanone carbonyl (δ ~190–200 ppm in ¹³C) .

- IR Spectroscopy : Confirm the presence of C=O (1690–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and S-C (600–700 cm⁻¹) stretches .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) near m/z 397–400 and fragmentation patterns consistent with the nitro group loss .

Advanced: How can researchers optimize reaction conditions to improve yield when conflicting literature methods exist?

- Temperature Control : Test gradients (e.g., 50–90°C) for thioether formation; higher temperatures may accelerate side reactions like oxidation .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane for coupling steps. DMF may enhance solubility but increase byproduct formation .

- Catalyst Selection : Evaluate Pd-based catalysts for Suzuki-type couplings or thiourea derivatives as phase-transfer agents .

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., time, temperature, reagent ratios) .

Advanced: How should researchers address discrepancies in NMR data between synthetic intermediates and expected structures?

- Dynamic Effects : Check for rotamers or tautomers (e.g., pyrazole ring puckering) causing split peaks. Variable-temperature NMR can resolve overlapping signals .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidized thioethers or nitro-group reductions) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for proposed structures .

Advanced: What computational strategies can predict the biological activity of this compound, and how can predictions be validated experimentally?

- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize binding affinity scores and interaction profiles (e.g., hydrogen bonds with nitro groups) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and nitro group electronegativity .

- Validation : Conduct in vitro assays (e.g., enzyme inhibition or cytotoxicity against HeLa cells) and correlate results with computational predictions .

Advanced: How can researchers design experiments to assess the metabolic stability and degradation pathways of this compound?

- In Vitro Models : Use liver microsomes (human or rodent) to measure half-life and identify metabolites via LC-MS/MS. Monitor nitro-reduction to amine derivatives, a common pathway for nitrofurans .

- Forced Degradation Studies : Expose the compound to acidic/basic conditions, UV light, and oxidants (H₂O₂). Track degradation products using HPLC with diode-array detection .

- Environmental Fate : Apply protocols from ecological risk assessments (e.g., OECD guidelines) to study hydrolysis and photolysis in simulated environmental matrices .

Advanced: What strategies are recommended for resolving low crystallinity issues during X-ray diffraction analysis?

- Crystallization Optimization : Screen solvents (e.g., chloroform/hexane) and use slow evaporation or diffusion methods. Additives like crown ethers may improve crystal packing .

- Alternative Techniques : If crystals remain elusive, employ powder XRD paired with Rietveld refinement or electron diffraction for amorphous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.